N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide is a complex organic compound characterized by its benzothiazole and thiazole rings
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide, also known as F5448-0047 or VU0643184-1, is N-Myristoyltransferase (NMT) . NMT is a key enzyme involved in the post-translational modification of proteins, and it has emerged as a new target for the development of novel antifungal agents .
Mode of Action
This compound acts as a potent inhibitor of NMT . By inhibiting NMT, it disrupts the normal function of the enzyme, leading to a decrease in the myristoylation of proteins. This can result in the disruption of essential cellular processes in fungi, leading to their death .
Biochemical Pathways
The inhibition of NMT affects the myristoylation pathway, a critical process for protein function and localization. Myristoylation is a lipid modification that enables proteins to anchor to cell membranes, which is crucial for many cellular processes. By inhibiting NMT, this compound disrupts these processes, leading to antifungal effects .
Result of Action
The result of the action of this compound is the inhibition of fungal growth. It has been shown to have a broad antifungal spectrum, with good inhibitory activity against a wide range of fungal pathogens . Its antifungal activity against certain strains was found to be higher than that of fluconazole, a commonly used antifungal drug .
Biochemical Analysis
Biochemical Properties
N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit N-myristoyltransferase (NMT), an enzyme involved in the myristoylation of proteins, which is essential for their proper function and localization . This inhibition can disrupt the activity of proteins that rely on myristoylation, leading to various downstream effects. Additionally, the compound interacts with other biomolecules, such as receptors and signaling proteins, influencing cellular processes and pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, the compound has been observed to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and growth. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of NMT, inhibiting its enzymatic activity and preventing the myristoylation of substrate proteins . This inhibition can lead to the mislocalization and dysfunction of proteins that require myristoylation for their activity. Additionally, the compound may interact with other enzymes and receptors, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, such as toxicity and organ damage. Understanding the dosage-response relationship is crucial for determining the optimal therapeutic dose and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolic flux and metabolite levels . The compound’s effects on metabolism can have downstream consequences on cellular function and overall organismal health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with target biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiazole with phenyl isothiocyanate, followed by cyclization and subsequent reactions to introduce the carboxamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced thiazole derivatives.
Substitution: Introduction of various substituents on the benzothiazole or thiazole rings.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound's unique chemical properties make it valuable in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and functional groups.
Thiazole derivatives: Similar to benzothiazole derivatives but with variations in the thiazole ring structure.
Uniqueness: N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide stands out due to its specific combination of benzothiazole and thiazole rings, as well as the presence of the phenylamino and carboxamide groups. This unique structure contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-anilino-N-(1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-15(21-17-19-12-8-4-5-9-14(12)24-17)13-10-23-16(20-13)18-11-6-2-1-3-7-11/h1-10H,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIWRRSOBZJUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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